

# Thermodynamic Properties of 2-Methoxyphenylacetonitrile: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Methoxyphenylacetonitrile**

Cat. No.: **B128560**

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This technical guide provides a comprehensive overview of the thermodynamic properties of **2-Methoxyphenylacetonitrile** (CAS 7035-03-2), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the thermodynamic characteristics of this molecule is crucial for process optimization, reaction modeling, and ensuring the stability and purity of final products. This document summarizes available calculated thermodynamic data, details relevant experimental protocols for their determination, and provides visual workflows for these methodologies.

## Core Thermodynamic Data

While experimental thermodynamic data for **2-Methoxyphenylacetonitrile** is not readily available in the public domain, established computational methods provide reliable estimations. The following tables summarize key thermodynamic properties calculated using the Joback and Crippen methods, which are widely used group contribution techniques for predicting the thermophysical properties of organic compounds.

Table 1: Calculated Thermodynamic Properties of **2-Methoxyphenylacetonitrile**

Property	Symbol	Value	Unit	Method
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	155.86	kJ/mol	Joback
Enthalpy of Formation (Ideal Gas)	$\Delta_f H^\circ_{\text{gas}}$	28.63	kJ/mol	Joback
Enthalpy of Fusion	$\Delta_fusH^\circ$	15.41	kJ/mol	Joback
Enthalpy of Vaporization	$\Delta_{\text{vap}}H^\circ$	51.45	kJ/mol	Joback
Ideal Gas Heat Capacity	$C_p, \text{gas}$	-	J/mol·K	Joback (temperature dependent)

Table 2: Calculated Physicochemical and Phase Transition Properties

Property	Symbol	Value	Unit	Method
Normal Boiling Point	$T_{\text{boil}}$	561.48	K	Joback
Melting Point	$T_{\text{fus}}$	338.15 - 340.15	K	Experimental (literature)[1][2]
Critical Temperature	$T_c$	787.14	K	Joback
Critical Pressure	$P_c$	3059.17	kPa	Joback
Octanol/Water Partition Coefficient	$\log P_{\text{oct/wat}}$	1.761	-	Crippen

Note: The Joback method is a group contribution method used for the estimation of several thermodynamic properties of pure components based on their molecular structure.[3][4][5] The Crippen method is an atom-based approach for the calculation of the octanol-water partition coefficient ( $\log P$ ).[6][7]

## Experimental Protocols for Thermodynamic Property Determination

To complement the calculated data, this section provides detailed experimental protocols for determining the key thermodynamic properties of solid organic compounds like **2-Methoxyphenylacetonitrile**.

### Enthalpy of Formation ( $\Delta_f H^\circ$ ) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound containing nitrogen is determined indirectly from its experimentally measured enthalpy of combustion using a bomb calorimeter.

#### Methodology:

- Sample Preparation:
  - A pellet of **2-Methoxyphenylacetonitrile** (approximately 1 g, weighed to a precision of 0.1 mg) is prepared using a pellet press.
  - A known length of fuse wire (e.g., nickel-chromium) is weighed.
- Bomb Assembly:
  - The sample pellet is placed in the combustion capsule within the bomb.
  - The fuse wire is connected to the electrodes, ensuring it is in contact with the sample.
  - A small, known amount of deionized water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere and ensure condensation of water formed during combustion.
- Pressurization and Combustion:

- The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.
- The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.[8]  
[9][10]
- The pressurized bomb is submerged in a known volume of water in the calorimeter bucket.
- The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- The sample is ignited by passing an electric current through the fuse wire.

• Data Acquisition and Analysis:

- The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- The unburned portion of the fuse wire is recovered and weighed.
- The heat capacity of the calorimeter system ( $C_{\text{cal}}$ ) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[11]
- The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.
- Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen.
- The standard enthalpy of combustion ( $\Delta cH^\circ$ ) is calculated, and from this, the standard enthalpy of formation ( $\Delta fH^\circ$ ) is determined using Hess's Law.



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Workflow for determining the enthalpy of formation using bomb calorimetry.

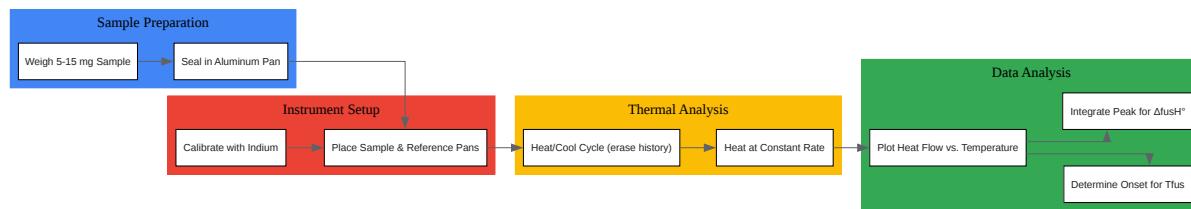
## Enthalpy of Fusion ( $\Delta_{\text{fus}}H^\circ$ ) and Melting Point ( $T_{\text{fus}}$ ) via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of materials, including melting point and enthalpy of fusion.

Methodology:

- Sample Preparation:
  - A small amount of **2-Methoxyphenylacetonitrile** (5-15 mg) is accurately weighed into an aluminum DSC pan.[\[3\]](#)
  - The pan is hermetically sealed to prevent any loss of sample due to sublimation or vaporization.
- Instrument Setup and Calibration:
  - The DSC instrument is calibrated for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion, such as indium.
  - An empty, sealed aluminum pan is used as a reference.
  - The sample and reference pans are placed in the DSC cell.
- Thermal Program:
  - The sample is subjected to a controlled heating program under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
  - A typical program involves an initial heating and cooling cycle to erase the thermal history of the sample.

- The final heating ramp is performed at a constant rate (e.g., 10 °C/min) through the melting transition of the sample.[12]
- Data Analysis:
  - The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature.
  - The melting point ( $T_{fus}$ ) is determined as the onset temperature of the endothermic melting peak.
  - The enthalpy of fusion ( $\Delta_{fus}H^\circ$ ) is calculated by integrating the area of the melting peak.



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Workflow for determining melting point and enthalpy of fusion using DSC.

## Vapor Pressure and Enthalpy of Vaporization ( $\Delta_{vap}H^\circ$ )

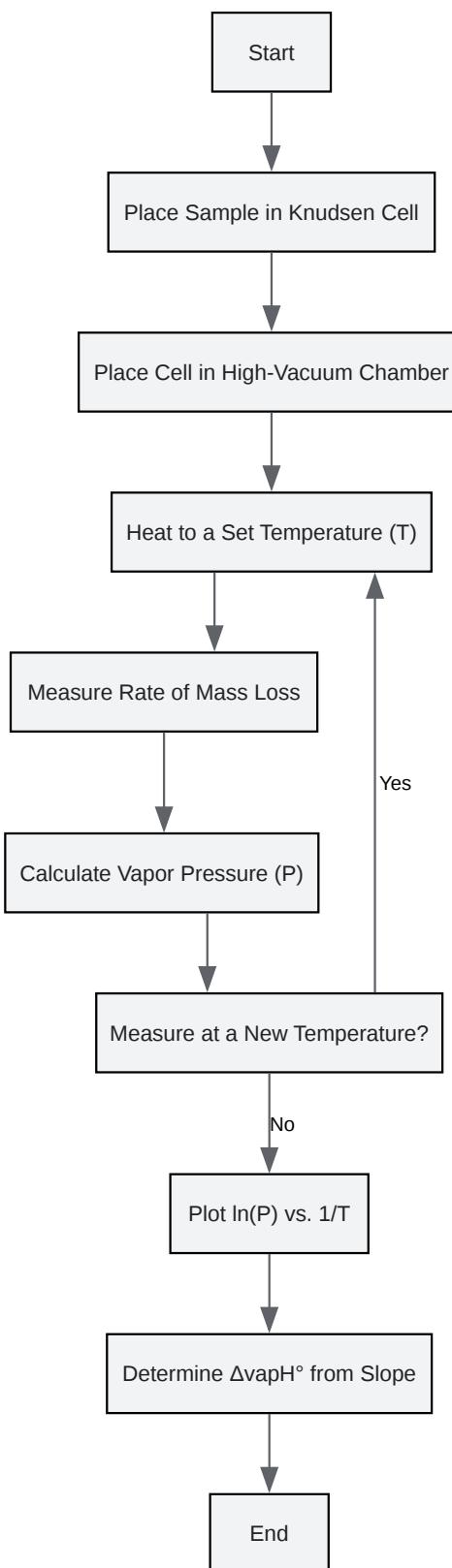
For solids with low volatility, the Knudsen effusion method is a suitable technique for determining vapor pressure.

Methodology:

- Sample Preparation:

- A small amount of crystalline **2-Methoxyphenylacetonitrile** is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.
- Experimental Setup:
  - The Knudsen cell is placed in a high-vacuum chamber.
  - The cell is heated to a series of well-controlled temperatures.
- Measurement:
  - At each temperature, the rate of mass loss of the sample due to effusion through the orifice is measured using a sensitive microbalance.[13][14]
- Data Analysis:
  - The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.
  - The enthalpy of sublimation ( $\Delta_{\text{subH}}^\circ$ ) is determined from the temperature dependence of the vapor pressure by plotting  $\ln(P)$  versus  $1/T$ , according to the Clausius-Clapeyron equation.
  - The enthalpy of vaporization ( $\Delta_{\text{vapH}}^\circ$ ) can be estimated from the enthalpy of sublimation and the enthalpy of fusion using the relationship:  $\Delta_{\text{subH}}^\circ \approx \Delta_{\text{fusH}}^\circ + \Delta_{\text{vapH}}^\circ$ .

For higher vapor pressures, the static method can be employed, where the sample is placed in an evacuated, temperature-controlled vessel, and the equilibrium vapor pressure is measured directly with a pressure transducer.[15][16]

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Workflow for vapor pressure and enthalpy of vaporization determination.

## Conclusion

This technical guide provides a summary of the calculated thermodynamic properties of **2-Methoxyphenylacetonitrile** and outlines the standard experimental procedures for their determination. While experimental data for this specific compound is sparse, the provided protocols for bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement offer a robust framework for researchers to obtain these critical parameters. Accurate thermodynamic data is indispensable for the efficient and safe development of chemical processes involving **2-Methoxyphenylacetonitrile** in the pharmaceutical and chemical industries.

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